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Compound of Interest

Compound Name:
5-(Trifluoromethyl)pyridine-2-

sulfonamide

Cat. No.: B2809210 Get Quote

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonamide for Researchers

and Drug Development Professionals

Introduction & Overview
Executive Summary
5-(Trifluoromethyl)pyridine-2-sulfonamide is a heterocyclic organic compound featuring a

pyridine ring substituted with a trifluoromethyl group and a sulfonamide moiety. This unique

combination of functional groups imparts specific electronic and steric properties, making it a

valuable building block in medicinal chemistry. The electron-withdrawing nature of both the

trifluoromethyl group and the sulfonamide at the 2-position significantly influences the reactivity

and biological activity of the pyridine core. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, synthesis, reactivity, and applications in drug

discovery, intended for researchers and scientists in the field.

Chemical Identity
IUPAC Name: 5-(Trifluoromethyl)pyridine-2-sulfonamide

CAS Number: 175277-67-5

Molecular Formula: C₆H₅F₃N₂O₂S
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Molecular Weight: 242.18 g/mol

Significance in Medicinal Chemistry
The 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold is of significant interest in drug

development due to the desirable properties conferred by its constituent groups. The

trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding

affinity of a molecule to its biological target. The sulfonamide group is a well-established

pharmacophore present in numerous approved drugs, known for its ability to form key

hydrogen bond interactions with protein active sites. The pyridine ring serves as a versatile

scaffold that can be readily functionalized to modulate the overall physicochemical and

pharmacological profile of a compound.

Physicochemical Properties & Structural Analysis
Core Structure
The molecule consists of a central pyridine ring. At the 5-position, a trifluoromethyl (-CF₃) group

is attached. This group is strongly electron-withdrawing and lipophilic. At the 2-position, a

sulfonamide (-SO₂NH₂) group is present, which is a polar, acidic functional group capable of

acting as a hydrogen bond donor and acceptor.

Caption: Chemical structure of 5-(Trifluoromethyl)pyridine-2-sulfonamide.

Quantitative Data Summary
Property Value Source

Melting Point 165-169 °C

Boiling Point 344.5±42.0 °C (Predicted)

pKa 8.32±0.10 (Predicted)

LogP 1.34 (Predicted)

Solubility

Soluble in DMSO, methanol,

and other polar organic

solvents.
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Spectroscopic Profile
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing

substituents. The sulfonamide protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR will show signals for the six carbons of the pyridine ring and the

carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to

coupling with the three fluorine atoms.

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the

trifluoromethyl group.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (242.18 g/mol ).

Synthesis & Manufacturing
Retrosynthetic Analysis
A common synthetic approach involves the construction of the sulfonamide group on a pre-

functionalized pyridine ring. This typically starts with a suitable pyridine precursor, such as 2-

amino-5-(trifluoromethyl)pyridine, which can be converted to the corresponding sulfonyl

chloride, followed by amination to yield the desired sulfonamide.

5-(Trifluoromethyl)pyridine-2-sulfonamide 5-(Trifluoromethyl)pyridine-2-sulfonyl chlorideAmination 2-Amino-5-(trifluoromethyl)pyridineDiazotization & Sulfonylation

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 5-(Trifluoromethyl)pyridine-2-sulfonamide.

Detailed Experimental Protocol
A representative synthesis involves a two-step process starting from 2-amino-5-

(trifluoromethyl)pyridine.

Step 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
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Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)pyridine in

concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise,

maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure

complete formation of the diazonium salt.

Causality: The diazotization reaction converts the primary amine into a diazonium group,

which is an excellent leaving group, facilitating the subsequent substitution with a sulfonyl

group.

Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of

sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction

mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

Causality: This is a Sandmeyer-type reaction where the diazonium group is replaced by a

sulfonyl chloride group. Copper(I) chloride acts as a catalyst.

Work-up: The reaction mixture is poured onto ice-water, and the resulting precipitate is

collected by filtration, washed with cold water, and dried under vacuum to yield 5-

(trifluoromethyl)pyridine-2-sulfonyl chloride.

Step 2: Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonamide

Amination: The 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is dissolved in a suitable

solvent such as acetone or tetrahydrofuran. The solution is cooled in an ice bath, and

aqueous ammonia is added dropwise. The reaction is allowed to warm to room temperature

and stirred for several hours.

Causality: The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl

chloride, displacing the chloride ion to form the sulfonamide.

Work-up and Purification: The solvent is removed under reduced pressure. The residue is

partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is

washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product is then purified by recrystallization or column chromatography to afford pure 5-
(trifluoromethyl)pyridine-2-sulfonamide.
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Self-Validation: The purity of the final product should be confirmed by analytical techniques

such as NMR spectroscopy and mass spectrometry to ensure it meets the required

specifications for further use.

Chemical Reactivity & Derivatization
Reactivity of the Sulfonamide Group
The sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting

anion is a good nucleophile and can undergo various reactions, including N-alkylation and N-

arylation, to generate a library of N-substituted derivatives. This allows for the modulation of the

compound's steric and electronic properties to optimize its biological activity.

Influence of the Trifluoromethyl Group
The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards

electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic

substitution, particularly at the positions ortho and para to it.

Potential for Library Synthesis
The reactivity of the sulfonamide group provides a straightforward handle for parallel synthesis

and the creation of a focused library of analogs. High-throughput screening of such a library

can rapidly identify compounds with desired biological activities, accelerating the drug

discovery process.

Applications in Drug Discovery & Development
Known & Potential Biological Targets
The 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold has been incorporated into

molecules targeting a range of biological entities. For instance, derivatives have been

investigated as inhibitors of various enzymes and as modulators of ion channels and receptors.

Its structural motifs are found in compounds with potential applications as anti-inflammatory,

anti-cancer, and anti-viral agents.

Case Studies & Structure-Activity Relationships
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While specific drug candidates containing this exact core may not be widely publicized, the

combination of a pyridine sulfonamide with a trifluoromethyl group is a common strategy in

modern medicinal chemistry. For example, the sulfonamide group is a key pharmacophore in

carbonic anhydrase inhibitors and certain diuretics. The trifluoromethyl group is often used to

enhance the potency and pharmacokinetic profile of drug candidates. Structure-activity

relationship (SAR) studies often focus on the N-substituent of the sulfonamide and the

substitution pattern on the pyridine ring to optimize target engagement and selectivity.

Future Directions & Opportunities
The versatility of the 5-(trifluoromethyl)pyridine-2-sulfonamide scaffold makes it an

attractive starting point for the development of new therapeutic agents. Future research could

explore its use in developing inhibitors for novel biological targets, as well as in the design of

chemical probes for studying biological processes. The potential for derivatization allows for

fine-tuning of its properties to meet the specific demands of a given therapeutic area.

Safety & Handling
Material Safety Data Sheet (MSDS) Highlights

Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Handling: Use in a well-ventilated area with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials.

Laboratory Handling Procedures
Avoid generating dust.

Wash hands thoroughly after handling.

Ensure adequate ventilation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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